5-Methyl-5-phenylhydantoin

Lipophilicity ADME prediction Hydantoin SAR

5-Methyl-5-phenylhydantoin (MPH; CAS 6843-49-8) is a 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) bearing a methyl and a phenyl substituent at the C-5 position. With a molecular weight of 190.20 g/mol, a computed log P of approximately 1.40, a predicted pKa of 8.60 ± 0.10, and a melting point of 199–201 °C, it occupies a distinct physicochemical space within the hydantoin family—positioned between the more lipophilic phenytoin (5,5-diphenylhydantoin; log P ~2.47) and the more polar, unsubstituted hydantoin.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 6843-49-8
Cat. No. B155086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-phenylhydantoin
CAS6843-49-8
Synonyms5-methyl-5-phenylhydantoin
5-methyl-5-phenylhydantoin, (+-)-isomer
5-methyl-5-phenylhydantoin, (R)-isomer
5-methyl-5-phenylhydantoin, (S)-isomer
5-methyl-5-phenylhydantoin, 4-11C-labeled
5-methyl-5-phenylhydantoin, monosodium salt
5-methyl-5-phenylhydantoin, monosodium salt, monohydrate
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)
InChIKeyJNGWGQUYLVSFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5-phenylhydantoin (CAS 6843-49-8): A Differentiated 5,5-Disubstituted Hydantoin Scaffold for Medicinal Chemistry and Bioanalytical Applications


5-Methyl-5-phenylhydantoin (MPH; CAS 6843-49-8) is a 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) bearing a methyl and a phenyl substituent at the C-5 position [1]. With a molecular weight of 190.20 g/mol, a computed log P of approximately 1.40, a predicted pKa of 8.60 ± 0.10, and a melting point of 199–201 °C, it occupies a distinct physicochemical space within the hydantoin family—positioned between the more lipophilic phenytoin (5,5-diphenylhydantoin; log P ~2.47) and the more polar, unsubstituted hydantoin . The compound is a recognized metabolite of the fungicide fenamidone and serves as a versatile synthetic intermediate for generating inhibitors of mycobacterial N-acetyltransferase (NAT), chiral N-chlorohydantoins, and matrix metalloproteinase (MMP) inhibitors [2][3].

Why 5-Methyl-5-phenylhydantoin Cannot Be Interchanged with Phenytoin, Nirvanol, or Other Hydantoin Analogs


Substitution at the C-5 position of the hydantoin ring is the primary driver of lipophilicity, metabolic stability, and biological target engagement within this compound class. 5-Methyl-5-phenylhydantoin (log P ~1.40) is approximately one order of magnitude less lipophilic than phenytoin (log P ~2.47), a difference that directly impacts blood–brain barrier permeation predictions (log BB), human intestinal absorption (%Abs), and protein binding (log kA) as demonstrated by solvatochromic analysis of 25 hydantoin derivatives [1]. Furthermore, the methyl (vs. ethyl in nirvanol, or second phenyl in phenytoin) at C-5 dictates the compound's behavior as a ligand for transition metal complexation: Pt(II) complexes of 5-methyl-5-phenylhydantoin (PtMPH) exhibit distinct cytotoxic potency and apoptotic induction relative to complexes formed with spirohydantoin ligands [2]. These quantitative differences in physicochemical properties and coordination chemistry mean that substituting a generic hydantoin—even a close structural analog—alters formulation behavior, analytical detection characteristics, and downstream biological activity in a non-linear and unpredictable manner.

5-Methyl-5-phenylhydantoin: Quantitative Differentiation Evidence Against Closest Analogs


Log P of 1.40 vs. 2.47 for Phenytoin: A 1.07 Log-Unit Lipophilicity Gap Driving ADME Property Divergence

5-Methyl-5-phenylhydantoin exhibits a computed log P of 1.39880, compared to a consensus log P of approximately 2.47 (XLOGP3) for phenytoin (5,5-diphenylhydantoin) [1]. This approximately 1.07 log-unit difference represents roughly a 12-fold lower octanol–water partition coefficient for the methyl-phenyl analog. In the solvatochromic analysis of Trišović et al. (2011), 25 derivatives spanning phenytoin, nirvanol, and 5-methyl-5-phenylhydantoin cores with graduated N-3 alkyl substitutions were evaluated; the lipophilicity of the parent 5-methyl-5-phenylhydantoin scaffold was shown to be a critical baseline parameter from which N-3 modifications systematically modulate ADME-predictive descriptors including %Abs (human intestinal absorption), log BB (blood–brain barrier permeation), and log kA (protein binding affinity) [2].

Lipophilicity ADME prediction Hydantoin SAR Drug likeness

PtMPH (Pt(II)-5-Methyl-5-phenylhydantoin Complex) Is the Most Active Cytotoxic Agent Among Hydantoin-Platinum Complexes in a Head-to-Head Panel

Bakalova et al. (2003) synthesized and directly compared Pt(II) complexes of 5-methyl-5-phenylhydantoin (PtMPH) against Pt(II) complexes of cyclopentanespiro-5′-hydantoin and cyclohexanespiro-5′-hydantoin (collectively PtCHH) across a panel of human tumor cell lines [1]. On the basis of IC50 values obtained, PtMPH proved to be the most active cytotoxic agent; the other investigated complexes were less active, and among them PtCHH was the least potent antineoplastic agent [1]. Furthermore, pharmacodynamic investigation demonstrated that PtMPH induces programmed cell death (apoptosis), as evidenced by oligonucleosomal DNA fragmentation detection in HL-60 cells after treatment [1]. In a follow-up study, a dinuclear platinum complex with 3-amino-5-methyl-5-phenylhydantoin exerted concentration-dependent cytotoxic effects that were comparable or even superior to that of cisplatin, and retained significant activity against CaCo-2 and Neuro-2A cells showing primary cisplatin resistance [2].

Platinum anticancer complexes Hydantoin ligands Cytotoxicity Apoptosis

Standard Molar Enthalpy of Formation: −378.40 kJ/mol for MPH vs. −223.80 kJ/mol for 5,5-Diphenylhydantoin—A 154.6 kJ/mol Thermochemical Divergence

Ledo et al. (2016) determined the standard molar energies of combustion and enthalpies of formation of 5-methyl-5-phenylhydantoin and 5,5-diphenylhydantoin by static-bomb combustion calorimetry in a head-to-head study [1]. The molar combustion energies obtained were −(4984.61 ± 0.87) kJ/mol for 5-methyl-5-phenylhydantoin and −(7391.36 ± 1.34) kJ/mol for 5,5-diphenylhydantoin. From these, the standard molar enthalpies of formation (ΔfH°) in the crystalline phase at T = 298.15 K were derived as −(378.40 ± 1.58) kJ/mol and −(223.80 ± 2.38) kJ/mol, respectively [1]. The 154.6 kJ/mol difference in formation enthalpy reflects the substantially greater thermodynamic stability of the mono-phenyl methyl-substituted hydantoin relative to the diphenyl analog.

Thermochemistry Combustion calorimetry Enthalpy of formation Hydantoin energetics

Validated as Internal Standard Across Four Independent Bioanalytical Methods for Antiepileptic Drug Monitoring

5-Methyl-5-phenylhydantoin has been independently validated and published as an internal standard (IS) in at least four distinct bioanalytical methods: (i) reversed-phase HPLC determination of pemoline in rat plasma, urine, and tissues with UV detection at 215 nm, using a Kaseisorb LC C8-60-5 column [1]; (ii) gas-liquid chromatographic determination of mephenytoin and its active metabolite desmethylmephenytoin in human serum, with charcoal adsorption extraction and off-column pentyl derivatization [2]; (iii) solid-phase extraction and wide-bore capillary gas chromatography for methsuximide and N-desmethylmethsuximide determination [3]; and (iv) gas chromatographic-mass spectrometric determination of mephenytoin and nirvanol in plasma and blood [4]. In contrast, commonly available hydantoins such as phenytoin and ethotoin are themselves analytes of interest in clinical TDM panels and therefore cannot serve as internal standards without risking co-elution or interference.

Bioanalytical chemistry Internal standard HPLC method Therapeutic drug monitoring

Three-in-One Synthetic Intermediate: Simultaneously Enables NAT Inhibitor, Chiral Chlorohydantoin, and MMP Inhibitor Synthesis Pathways

As documented in the Sigma-Aldrich product specification (Product 180823), 5-methyl-5-phenylhydantoin is employed as a reactant for three mechanistically and structurally distinct classes of bioactive molecules : (1) β-amino alcohols as inhibitors of mycobacterial N-acetyltransferase (NAT), a validated anti-tubercular target—the lead compound 3-[3′-(4″-cyclopent-2‴-en-1‴-ylphenoxy)-2′-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione was derived from this hydantoin scaffold and showed specific NAT inhibition with effects on Mycobacterium tuberculosis growth (Fullam et al., Bioorg. Med. Chem. Lett., 2011) [1]; (2) N-chlorinated hydantoins, including the first chiral N-chlorohydantoins, prepared via a simple and efficient methodology with isolation in high yield after recrystallization (Whitehead et al., Tetrahedron Lett., 2009) [2]; and (3) specific MMP inhibitors . By contrast, 5,5-dimethylhydantoin has been reported only for NAT inhibitor synthesis, and phenytoin has not been employed across all three of these chemotypes.

Anti-tubercular agents N-acetyltransferase inhibitors Chlorohydantoins MMP inhibitors Synthetic intermediate

Enantiomeric Resolution by Chiral NMR Shift Reagents and HPLC on Norvancomycin and CHIROBIOTIC V2 Stationary Phases

5-Methyl-5-phenylhydantoin possesses a single stereogenic center at C-5, making enantioseparation and enantiomeric excess (ee) determination analytically relevant. Two orthogonal methods have been established: (1) 1H NMR spectroscopy at 200.1 MHz using the chiral lanthanide shift reagent tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) in CD3CN, which produced significant enantiomeric shift differences (ΔΔδ) for the ortho aryl protons and the CH3 signals, with the ortho proton signal offering excellent potential for direct ee determination of the compound [1]; and (2) HPLC enantioseparation on a norvancomycin chiral stationary phase under reversed-phase conditions (mobile phase: methanol/2% triethylamine acetate pH 5.5 = 10:90, flow rate 0.6 mL/min, column temperature 20 °C), as well as on the commercially available Astec CHIROBIOTIC V2 column (25 cm × 4.6 mm, 5 μm; mobile phase: methanol; flow rate: 0.48 mL/min; UV detection at 220 nm) [2]. The (S)-enantiomer (CAS 27539-12-4) is specifically employed as an intermediate in fenamidone fungicide synthesis . In contrast, the symmetrically 5,5-disubstituted phenytoin is achiral and cannot be used for chiral method development or enantioselective synthesis applications.

Chiral separation Enantiomeric excess Lanthanide shift reagents HPLC chiral stationary phase

Evidence-Backed Application Scenarios Where 5-Methyl-5-phenylhydantoin Provides Measurable Advantage Over Alternative Hydantoins


Medicinal Chemistry: Platinum(II) Anticancer Complex Development Requiring Superior Cytotoxic Potency vs. Spirohydantoin Ligands

Research teams synthesizing Pt(II) coordination complexes for anticancer evaluation should select 5-methyl-5-phenylhydantoin as the ligand precursor when maximum cytotoxic potency is the primary objective. The direct head-to-head comparison by Bakalova et al. (2003) demonstrated that PtMPH exhibits greater cytotoxicity than Pt(II) complexes formed with cyclopentanespiro-5′-hydantoin and cyclohexanespiro-5′-hydantoin (PtCHH), and induces apoptosis in HL-60 leukemia cells [1]. Furthermore, the 3-amino derivative forms a dinuclear platinum complex with activity comparable or superior to cisplatin, including in cisplatin-resistant cell lines (CaCo-2, Neuro-2A) [2]. This scenario is contraindicated for phenytoin-based ligands, which lack published head-to-head cytotoxicity superiority data against spirohydantoin-Pt(II) complexes.

Bioanalysis: Internal Standard Selection for GC/HPLC Therapeutic Drug Monitoring of Antiepileptic Agents

Clinical pharmacology and bioanalytical laboratories developing quantitative assays for antiepileptic drugs (pemoline, mephenytoin, methsuximide, and their active metabolites) should procure 5-methyl-5-phenylhydantoin as a validated internal standard. It has been successfully employed across four published methods spanning GC-FID, GC-MS, and reversed-phase HPLC with UV detection, using diverse extraction protocols including solid-phase extraction (C18), charcoal adsorption, and liquid-liquid extraction [1][2]. Its structural similarity to target analytes ensures comparable extraction recovery and derivatization efficiency, while its status as a non-therapeutic agent eliminates the risk of endogenous interference from patient samples—a critical advantage over using phenytoin or nirvanol as internal standards.

Synthetic Chemistry: Diversified Library Synthesis from a Single Hydantoin Scaffold Targeting NAT, Chlorohydantoin, and MMP Chemotypes

Medicinal chemistry groups pursuing multi-target library synthesis should utilize 5-methyl-5-phenylhydantoin as a common starting material to access three pharmacologically distinct series: (i) β-amino alcohol inhibitors of mycobacterial NAT for anti-tubercular drug discovery, as demonstrated by Fullam et al. (2011) [1]; (ii) chiral N-chlorohydantoins as electrophilic chlorenium sources for asymmetric chlorolactonization, following the methodology of Whitehead et al. (2009) [2]; and (iii) specific MMP inhibitors . This three-in-one diversification capability reduces the number of core scaffolds that must be procured and inventory-managed, compared to using separate hydantoins for each chemotype.

Process Chemistry: Thermochemical Safety Assessment and Scale-Up Using Experimentally Determined Combustion and Formation Enthalpies

Process chemists conducting thermal hazard assessments during scale-up synthesis should reference the experimentally measured standard molar combustion energy of −(4984.61 ± 0.87) kJ/mol and standard molar enthalpy of formation of −(378.40 ± 1.58) kJ/mol for 5-methyl-5-phenylhydantoin, as determined by static-bomb combustion calorimetry [1]. These NIST-traceable values—directly compared with 5,5-diphenylhydantoin in the same study—enable accurate calculation of reaction enthalpies, adiabatic temperature rise, and maximum pressure development for process safety evaluations. The 154.6 kJ/mol greater exothermicity of formation relative to diphenylhydantoin is a critical quantitative input for runaway scenario modeling that cannot be reliably estimated from group contribution methods alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-5-phenylhydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.